3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-11-7-5-6-10(8-11)15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFUBGMZODSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethoxy and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the trifluoromethylphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted aryl halide.
Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine or amide-forming reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, as anticancer agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 1.96 to 4.49 μM . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's pyrazole moiety has been linked to anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies have reported that related pyrazole compounds exhibit significant inhibition of COX-2, which is crucial in mediating inflammatory responses . The anti-inflammatory activity was quantified with an ED50 value lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit moderate antibacterial and antifungal activities. For example, compounds structurally related to this compound were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs) around 250 μg/mL . This positions the compound as a candidate for further development in antimicrobial therapies.
Pesticidal Activity
The synthesis of pyrazole derivatives has been explored for their potential use as pesticides. The structural features of this compound may contribute to its efficacy against various agricultural pests. Studies have shown that related compounds possess insecticidal properties, which could be harnessed for crop protection .
Data Table: Biological Activities of Related Pyrazole Compounds
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized a series of compounds and tested their effects on multiple cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that the trifluoromethyl group plays a critical role in increasing biological activity .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that certain pyrazole derivatives inhibit the COX enzymes by competing with arachidonic acid at the active site, effectively reducing the production of pro-inflammatory prostaglandins . This mechanism was confirmed through in vitro assays demonstrating a significant decrease in inflammatory markers.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism of action.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Pyrazole carboxamides with trifluoromethylphenyl groups exhibit potent antifungal activity. For example:
- N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives () showed IC₅₀ values of 0.5–2.0 µg/mL against Candida albicans, outperforming fluconazole. The 3-(trifluoromethyl)phenyl group enhanced membrane permeability .
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () demonstrated broad-spectrum activity against Aspergillus fumigatus (MIC: 1.0 µg/mL) but lower potency than the target compound, likely due to the methylthio group reducing bioavailability .
Antimalarial and Antimicrobial Activity
- 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () inhibited Plasmodium falciparum growth by 80% at 10 µM, attributed to the morpholino group’s interaction with heme detoxification pathways .
- The ethyl and ethoxy groups in the target compound may improve metabolic stability over methylthio analogues, which are prone to oxidation .
Physicochemical Properties
Biological Activity
3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.307 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and the trifluoromethyl group, which enhances pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes:
- Formation of the pyrazole ring : Using appropriate precursors and reagents.
- Substitution reactions : Introducing the ethoxy and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic addition.
- Final modifications : Such as carboxamide formation through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Breast Cancer | MDA-MB-231 | 8.0 |
| Colorectal Cancer | HCT116 | 15.0 |
| Prostate Cancer | LNCaP | 10.0 |
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this structure have shown promising anti-inflammatory effects. For instance, studies have reported that certain pyrazole derivatives exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation:
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 3-Ethoxy derivative | 5.40 | >300 |
| Celecoxib | 22 | - |
This selectivity indicates that the compound may provide therapeutic benefits in treating inflammatory diseases with reduced side effects compared to traditional NSAIDs .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of cell signaling pathways : Targeting pathways such as PI3K/Akt and MAPK which are crucial for cancer cell survival and proliferation.
- Modulation of inflammatory mediators : Reducing the production of pro-inflammatory cytokines and prostaglandins.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In models of paw edema induced by carrageenan, treatment with the compound led to a marked decrease in swelling, indicating effective anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for 3-ethoxy-1-ethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with hydrazines.
- Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or Suzuki coupling.
- Step 3 : Ethoxy and ethyl group incorporation through alkylation or esterification.
Q. Optimization strategies :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing pyrazole N-ethyl vs. O-ethoxy groups).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching C₁₆H₁₇F₃N₃O₂).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence inhibitory activity against succinate dehydrogenase (SDH) in fungal pathogens?
- Key structural determinants :
- The trifluoromethyl group enhances electron-withdrawing effects, improving binding to SDH’s ubiquinone site.
- Ethoxy and ethyl groups modulate lipophilicity, affecting membrane permeability.
- SAR Insights :
Q. What strategies can mitigate discrepancies between in vitro enzyme inhibition data and in vivo efficacy observed in nematocidal studies?
- Factors causing discrepancies :
- Poor bioavailability due to high logP (>3.5) or metabolic instability (e.g., ester hydrolysis).
- Species-specific differences in SDH isoform sensitivity.
- Mitigation approaches :
Q. How can computational modeling predict binding affinity to Factor Xa, and what are the limitations of such models?
- Methodology :
- Docking simulations (e.g., AutoDock Vina) identify potential binding poses in Factor Xa’s S1/S4 pockets.
- Molecular Dynamics (MD) : Simulations assess stability of hydrogen bonds with Arg173 and Tyr227.
- Limitations :
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in mammalian vs. fungal cells?
- Potential causes :
- Off-target effects in mammalian cells (e.g., inhibition of human SDH isoforms).
- Differential expression of efflux pumps (e.g., ABC transporters in mammalian systems).
- Resolution :
Methodological Recommendations
Q. What in vitro assays are recommended for evaluating the compound’s anti-inflammatory potential?
- Cell-based assays :
- NF-κB inhibition : LPS-stimulated RAW264.7 macrophages, measured via luciferase reporter.
- Cytokine profiling : ELISA for TNF-α/IL-6 suppression.
- Enzyme assays :
- Cyclooxygenase-2 (COX-2) inhibition monitored via fluorometric kits (e.g., Cayman Chemical) .
Q. What are best practices for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
